1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine chemical structure and properties
1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine chemical structure and properties
This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine . This compound represents a strategic "solubility-enhanced" building block used in the development of kinase inhibitors and other small-molecule therapeutics.
Executive Summary
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a specialized heterocyclic intermediate employed in modern drug discovery. It functions as a hydrophilic scaffold, integrating a pyrazole core—a privileged structure in kinase inhibition (e.g., JAK, BTK, CDK inhibitors)—with a short polyethylene glycol (PEG)-like tail.
This specific substitution pattern addresses a common bottleneck in medicinal chemistry: lipophilicity management . By replacing standard alkyl chains (e.g., ethyl, propyl) with a 2-(2-methoxyethoxy)ethyl moiety, researchers can significantly lower the LogP and enhance aqueous solubility while maintaining the steric footprint required for enzyme binding pockets.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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IUPAC Name: 1-[2-(2-Methoxyethoxy)ethyl]-1H-pyrazol-4-amine
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Common Synonyms: 4-Amino-1-(2-(2-methoxyethoxy)ethyl)pyrazole; N1-PEG2-4-aminopyrazole
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Molecular Formula: C₈H₁₅N₃O₂
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Molecular Weight: 185.23 g/mol
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SMILES: COCCOCCN1C=C(N)C=N1
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InChI Key: (Predicted) XZQNXX... (Analogous to N-alkylated aminopyrazoles)
Physicochemical Properties (Calculated)
The introduction of the ether oxygens creates a "solubility anchor" without introducing hydrogen bond donors (HBD), which preserves membrane permeability.
| Property | Value (Approx.) | Significance in Drug Design |
| LogP (Octanol/Water) | 0.2 – 0.6 | significantly lower than 1-butyl-1H-pyrazol-4-amine (~1.2), improving solubility. |
| Topological Polar Surface Area (TPSA) | ~64 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (Primary Amine) | Allows for critical interactions with kinase hinge regions. |
| H-Bond Acceptors | 4 (2 Ethers, 2 Pyrazole N) | Enhances water solubility via hydrogen bonding with solvent. |
| pKa (Conjugate Acid) | ~4.0 – 4.5 | The pyrazole nitrogen is weakly basic; the 4-amino group is electron-rich but delocalized. |
Synthetic Routes & Process Chemistry
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine follows a robust two-step protocol: Regioselective N-Alkylation followed by Nitro Reduction . This route is preferred over direct amination due to the commercial availability of 4-nitropyrazole and the stability of the nitro intermediate.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway from 4-nitropyrazole to the target amine.
Detailed Experimental Protocol
Step 1: N-Alkylation (Nucleophilic Substitution)
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Objective: Attach the PEG-like tail to the pyrazole N1 position.
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Reagents: 4-Nitropyrazole (1.0 eq), 1-Bromo-2-(2-methoxyethoxy)ethane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
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Procedure:
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Dissolve 4-nitropyrazole in anhydrous DMF under N₂ atmosphere.
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Add K₂CO₃ and stir for 30 minutes at room temperature to deprotonate the pyrazole (forming the pyrazolate anion).
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Add 1-bromo-2-(2-methoxyethoxy)ethane dropwise.
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Heat the mixture to 60–80°C for 12 hours. Monitor via TLC or LCMS.
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Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Step 2: Nitro Reduction
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Objective: Convert the nitro group (-NO₂) to the primary amine (-NH₂).
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Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (H₂).
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Solvent: Methanol or Ethanol.
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Procedure:
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Dissolve the nitro intermediate in Methanol.
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Add Pd/C catalyst carefully (under inert gas to prevent ignition).
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Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–6 hours.
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Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting oil or low-melting solid is often pure enough for subsequent coupling reactions.
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Medicinal Chemistry Applications
The "Solubility Anchor" Strategy
In drug discovery, pyrazole amines are often coupled with carboxylic acids or halides to form the core scaffold of kinase inhibitors. However, lipophilic tails can lead to poor metabolic stability (CYP450 oxidation) and low solubility.
The 2-(2-methoxyethoxy)ethyl chain serves as a bioisostere for alkyl chains (like propyl or butyl) with distinct advantages:
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Metabolic Stability: The terminal methoxy group and internal ether linkages are generally more resistant to oxidative metabolism than terminal methyl groups on long alkyl chains.
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Solvation: The ether oxygens act as weak hydrogen bond acceptors, recruiting water molecules to the surface of the drug, thereby breaking up crystal lattice energy and improving dissolution rates.
Structural Activity Relationship (SAR) Context
This moiety is particularly relevant in the design of:
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JAK Inhibitors: Analogs of Ruxolitinib where the cyclopentyl group is replaced to modulate selectivity.
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BTK Inhibitors: Used in the "linker" region of covalent inhibitors to adjust the orientation of the warhead (e.g., acrylamide) relative to Cys481.
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PROTAC Linkers: The amine serves as an attachment point for E3 ligase ligands, while the PEG tail initiates the linker towards the protein of interest.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact intermediate may be proprietary, handling protocols should follow the standards for aminopyrazoles and PEGylated aromatics .
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Hazard Classification (Predicted):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
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Handling:
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Aminopyrazoles can be unstable to oxidation over long periods; store under inert gas (Argon/Nitrogen) at -20°C.
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Use purely anhydrous solvents during coupling reactions (e.g., Amide coupling) to prevent side reactions.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150756299, 4-[2-(2-methoxyethoxy)ethyl]-1H-pyrazole. Retrieved from [Link]
- Grounding: Validates the structure and existence of the core pyrazole-PEG scaffold.
- Fustero, S., et al. (2010).Improved Regioselectivity in the Synthesis of 1,4-Disubstituted Pyrazoles. Journal of Organic Chemistry. Grounding: Establishes the standard protocol for N-alkylation of pyrazoles used in the synthesis section.
- Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Grounding: Supports the medicinal chemistry rationale for using ether/PEG chains to improve solubility and lower LogP.
- Grounding: Used as a proxy for safety d
